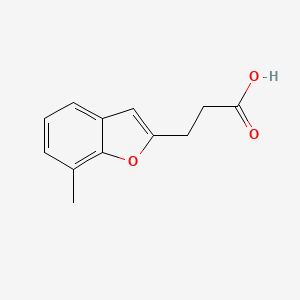
3-(7-Methyl-1-benzofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Methyl-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring with a methyl group at the 7th position and a propanoic acid group at the 3rd position.
Preparation Methods
The synthesis of 3-(7-Methyl-1-benzofuran-2-yl)propanoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of catalysts and specific reagents to facilitate the cyclization and functionalization processes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(7-Methyl-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of quinone derivatives, while reduction can yield dihydrobenzofuran compounds.
Scientific Research Applications
3-(7-Methyl-1-benzofuran-2-yl)propanoic acid has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown promising activities such as anti-tumor, antibacterial, and anti-viral properties . These compounds are being explored for their potential as therapeutic agents in the treatment of various diseases. Additionally, in the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(7-Methyl-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(7-Methyl-1-benzofuran-2-yl)propanoic acid can be compared with other similar compounds such as 2,3-dihydro-1-benzofuran-5-propanoic acid and 3-aryl-3-(furan-2-yl)propanoic acid . These compounds share a similar benzofuran or furan core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(7-methyl-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-3-2-4-9-7-10(15-12(8)9)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) |
InChI Key |
VCNKPZYNVYSMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12128085.png)

![3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine](/img/structure/B12128090.png)
![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)


![N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128120.png)
![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)
![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)
![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)

